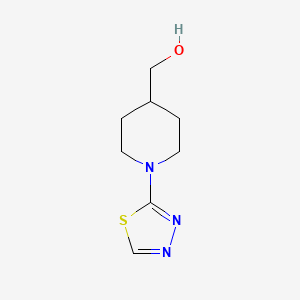

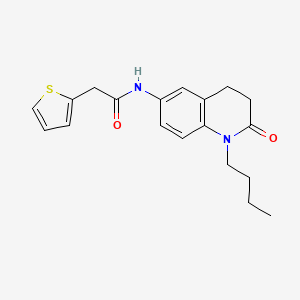

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

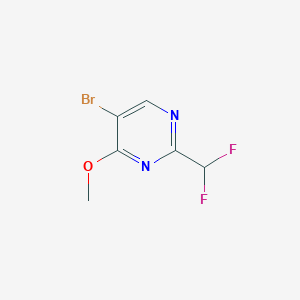

“(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol” is a compound that has been studied for its potential use in the treatment of glioblastoma . It is an analogue of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol, which are known to be novel glutaminase 1 inhibitors . Their antineoplastic efficacy underscores their prospective utility in glioblastoma chemotherapy .

Synthesis Analysis

The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . This led to the discovery of a superior derivative compound, 24y . Compound 24y showed excellent potency on GLS1 kinase with an IC50 value of 68 nM, and exhibited more than 220-fold selectivity for GLS2 .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 2D and 3D QSAR models . The Heuristic Method (HM) was employed for the development of a 2D-linear QSAR paradigm, whilst the Gene Expression Programming (GEP) algorithm was employed for a 2D-nonlinear QSAR paradigm . The CoMSIA methodology was deployed to scrutinize the nexus between pharmaceutical structure and potency .作用機序

Target of Action

The primary target of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol and its analogues is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a key molecule in cellular processes.

Mode of Action

The compound interacts with its target, glutaminase 1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular metabolic processes that rely on this conversion.

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This pathway is crucial for various cellular processes, including energy production, biosynthesis, and regulation of redox potential. By inhibiting glutaminase 1, the compound disrupts these processes, leading to potential antineoplastic effects.

Result of Action

The inhibition of glutaminase 1 by (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanol can lead to antineoplastic effects . By disrupting glutamine metabolism, the compound can potentially inhibit the growth and proliferation of cancer cells, particularly those of glioblastoma, a type of brain cancer .

将来の方向性

The future research directions for this compound could include further optimization of its structure to enhance its potency and selectivity for glutaminase 1 . Additionally, more in-depth studies on its mechanism of action and potential side effects would be beneficial. Ultimately, the goal would be to develop this compound into a safe and effective drug for the treatment of glioblastoma .

特性

IUPAC Name |

[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWUNDGMAXUMHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)

![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)

![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)